

# Physical and chemical properties of 4-Methoxy-2-methylpyridine

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## Compound of Interest

Compound Name: 4-Methoxy-2-methylpyridine

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An In-depth Technical Guide to **4-Methoxy-2-methylpyridine**

## Authored by a Senior Application Scientist

### Foreword

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of substituted heterocyclic scaffolds is paramount. Among these, pyridine derivatives hold a place of distinction due to their prevalence in bioactive molecules and their versatile chemical reactivity. This guide provides an in-depth technical examination of **4-Methoxy-2-methylpyridine**, a key building block whose structural features—an electron-donating methoxy group and a methyl group on a pyridine core—make it a valuable intermediate in the synthesis of complex pharmaceutical agents.<sup>[1][2]</sup> This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of its core properties, reactivity, and practical applications, grounded in established scientific principles.

## Compound Identification and Core Structure

A precise understanding of a molecule begins with its fundamental identifiers and structure.

- IUPAC Name: **4-methoxy-2-methylpyridine**<sup>[3]</sup>
- CAS Number: 24103-75-1<sup>[3][4][5]</sup>
- Molecular Formula: C<sub>7</sub>H<sub>9</sub>NO<sup>[4][5]</sup>

- Molecular Weight: 123.15 g/mol [4][6]
- InChI Key: MWVSSYOXUWYVTJ-UHFFFAOYSA-N[3]

The structural arrangement of the methoxy and methyl groups on the pyridine ring dictates its electronic properties and reactivity, which will be explored in subsequent sections.

Caption: Chemical structure of **4-Methoxy-2-methylpyridine**.

## Physical and Chemical Properties

The physicochemical properties of a compound are critical for its handling, storage, and application in synthetic protocols.

Property	Value	Source(s)
Appearance	Colorless to yellow liquid	[3]
Boiling Point	179 - 181 °C	[6]
Molecular Weight	123.15 g/mol	[4][6]
Solubility	Slightly soluble in water; Soluble in alcohols (e.g., ethanol) and ether solvents.	[6]
Storage Temperature	Refrigerator	[3]

The methoxy group, being a strong electron-donating group, increases the electron density of the pyridine ring, particularly at the ortho and para positions. This electronic effect influences the molecule's basicity and its susceptibility to electrophilic attack. The pKa of the conjugate acid of the related 4-methoxypyridine is approximately 6.58, indicating it is a moderately basic compound.[7] The methyl group at the 2-position provides some steric hindrance and also contributes to the electron density through hyperconjugation.

## Spectroscopic Profile for Characterization

Accurate characterization is the cornerstone of chemical synthesis. While comprehensive experimental spectra for **4-Methoxy-2-methylpyridine** are not widely published, the following

outlines the expected spectroscopic data and the standard protocols for their acquisition.<sup>[1]</sup>

Spectroscopy	Expected Chemical Shifts / Fragments
<sup>1</sup> H NMR	Aromatic protons on the pyridine ring, a singlet for the methoxy (-OCH <sub>3</sub> ) group protons, and a singlet for the methyl (-CH <sub>3</sub> ) group protons. The aromatic proton at the 3-position is expected to be the most upfield due to the electronic effects of the adjacent substituents.
<sup>13</sup> C NMR	Signals corresponding to the five unique carbons of the pyridine ring, one for the methoxy carbon, and one for the methyl carbon. The carbon attached to the methoxy group (C4) would be significantly shifted downfield.
Mass Spec (MS)	Under Electron Ionization (EI), the molecular ion peak (M <sup>+</sup> ) would be expected at m/z = 123.15. Common fragmentation patterns would involve the loss of a methyl radical (•CH <sub>3</sub> ) or a methoxy radical (•OCH <sub>3</sub> ).

## Standard Experimental Protocol: NMR Spectroscopy

This protocol describes a self-validating system for acquiring high-quality NMR data for identity confirmation.

Expert Rationale: The choice of a deuterated solvent like CDCl<sub>3</sub> is standard for non-polar to moderately polar organic molecules. Tetramethylsilane (TMS) is used as an internal standard because its signal is sharp, appears at 0 ppm (away from most other signals), and it is chemically inert.

- Sample Preparation: Dissolve 5-10 mg of **4-Methoxy-2-methylpyridine** in approximately 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) in a 5 mm NMR tube.<sup>[1]</sup>
- Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ 0.00 ppm).<sup>[1]</sup>

- Instrumentation: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz (or higher) NMR spectrometer.[\[1\]](#)
- $^1\text{H}$  NMR Acquisition: Use a standard pulse program with a spectral width of  $\sim 15$  ppm, a relaxation delay of 1-5 seconds, and sufficient scans to achieve a signal-to-noise ratio  $>100:1$  for the smallest peak.[\[1\]](#)
- $^{13}\text{C}$  NMR Acquisition: Use a proton-decoupled pulse program to obtain singlets for all carbon atoms. A longer acquisition time and more scans will be necessary due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

## Chemical Reactivity and Synthetic Utility

**4-Methoxy-2-methylpyridine** is primarily valued as a synthetic intermediate. Its reactivity is dominated by the interplay between the electron-rich pyridine ring and the nucleophilic nitrogen atom.

### N-Oxidation: A Key Transformation

A common and critical reaction is the oxidation of the pyridine nitrogen to form the corresponding N-oxide. This transformation is pivotal because it alters the reactivity of the pyridine ring, making it more susceptible to certain types of substitution and rearrangement reactions that are essential for building more complex molecules, such as precursors to proton pump inhibitors.[\[1\]](#)[\[8\]](#)

Caption: Experimental workflow for the N-oxidation of **4-Methoxy-2-methylpyridine**.

### Detailed Protocol: Synthesis of 4-Methoxy-2-methylpyridine-N-oxide

This protocol is based on established methods for the oxidation of similar pyridine derivatives.[\[8\]](#)

Expert Rationale: Hydrogen peroxide ( $\text{H}_2\text{O}_2$ ) is a clean and efficient oxidant, with water as its only byproduct. A catalyst like phosphotungstic acid is used to facilitate the oxidation under milder conditions.[8] The reaction is heated to increase the rate of reaction. A basic workup (adjusting pH to 7-9) is necessary to neutralize the acidic catalyst and decompose any remaining hydrogen peroxide, ensuring a safe and clean extraction.[8] Dichloromethane (DCM) is a common solvent for extracting organic products from aqueous solutions due to its immiscibility with water and its ability to dissolve a wide range of organic compounds.

- **Reactor Setup:** In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel with **4-Methoxy-2-methylpyridine** (1.0 eq).
- **Catalyst Addition:** Add a catalytic amount of phosphotungstic acid solution.[8]
- **Heating:** Begin stirring and heat the mixture in a water bath to approximately 85-90°C.[8]
- **Oxidant Addition:** Slowly add 35% hydrogen peroxide ( $\text{H}_2\text{O}_2$ ) (approx. 1.5-2.0 eq) dropwise via the dropping funnel, carefully monitoring the internal temperature to prevent an uncontrolled exotherm.[8]
- **Reaction Monitoring:** Maintain the temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Workup - Quenching:** Cool the reaction mixture to room temperature. Carefully adjust the pH to 7-9 with an aqueous solution of sodium hydroxide to neutralize the catalyst and decompose excess  $\text{H}_2\text{O}_2$ . [8]
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[8]
- **Purification and Characterization:** Purify the crude **4-Methoxy-2-methylpyridine-N-oxide** by recrystallization or column chromatography. Confirm the identity and purity of the final

product using NMR spectroscopy and Mass Spectrometry as described in Section 3.0.

## Applications in Drug Development

The methoxy group is a prevalent substituent in approved drugs, where it can enhance ligand-target binding, improve physicochemical properties, and favorably modulate ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.<sup>[9]</sup> **4-Methoxy-2-methylpyridine** serves as a versatile building block in this context.

- **Proton Pump Inhibitors (PPIs):** It is a known key intermediate in the synthesis of various pharmaceutical compounds, including precursors to omeprazole and related drugs used to treat acid reflux and ulcers.<sup>[1]</sup>
- **Enzyme Inhibitors:** Pyridine derivatives are widely used in medicinal chemistry to design molecules that can inhibit specific enzymes, making them valuable for developing treatments for conditions ranging from inflammation to neurological disorders.<sup>[2][10]</sup>
- **Protein Degradation Building Blocks:** This compound is also classified as a building block for protein degraders, a cutting-edge area of drug discovery aimed at removing disease-causing proteins.<sup>[4]</sup>

## Safety and Handling

Proper handling of all chemicals is essential for laboratory safety. **4-Methoxy-2-methylpyridine** is considered a hazardous substance.

Hazard Information	Details	Source(s)
Pictogram	GHS07 (Exclamation Mark)	[3]
Signal Word	Warning	[3]
Hazard Statements	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[3]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[3][11]

Handling Recommendations: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Ensure that eyewash stations and safety showers are readily accessible.[11] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[11]

## Conclusion

**4-Methoxy-2-methylpyridine** is a synthetically valuable substituted pyridine. Its physical properties and chemical reactivity, governed by the electronic contributions of its methoxy and methyl groups, make it a versatile intermediate. A thorough understanding of its spectroscopic signature, reactivity (particularly N-oxidation), and handling requirements is crucial for its effective and safe use in the synthesis of advanced materials and pharmaceutical agents. This guide provides the foundational knowledge for researchers to leverage the full potential of this important chemical building block.

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